molecular formula C25H52NO7P B1265112 1-Hexadecyl-2-formyl-sn-glycero-3-phosphocholine

1-Hexadecyl-2-formyl-sn-glycero-3-phosphocholine

Cat. No. B1265112
M. Wt: 509.7 g/mol
InChI Key: BBASNTQPDXPDFB-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecyl-2-formyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are specified as hexadecyl and formyl respectively. It has a role as a mouse metabolite.

Scientific Research Applications

Synthesis and Analog Studies

A novel analog of phosphatidylcholine, 1-O-hexadecyl-2-O-N-(heptadec-8-cis-enyl)carbamyl-sn-glycero-3-Phosphocholine, was synthesized, providing insights into the role of phospholipases in the capture and lyses of liposomes in vivo (Agarwal, Bali, & Gupta, 1984).

Enzymatic Synthesis

1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, derived from choline plasmalogens, showed antihypertensive activity and potent platelet-activating properties. This was synthesized by an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction in rat spleen microsomal preparations (Wykle, Malone, & Snyder, 1980).

Cardiovascular Impact

1-O-Hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine demonstrated significant hypotensive activity in spontaneously hypertensive rats, suggesting a crucial role in blood pressure regulation (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).

Exocrine Secretory Glands Influence

This compound and its analogs significantly stimulated amylase release in guinea pig isolated parotid gland and exocrine pancreatic lobules. These effects resembled those produced by acetylcholine, suggesting a similar mode of action (Söling, Eibl, & Fest, 1984).

Stereospecific Activity

The compound showed stereospecific activity in stimulating the degranulation of rabbit platelets and human neutrophils. Its structural analogs also exhibited varying degrees of potency in these processes (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).

Critical Micellar Concentration

Studies on the critical micellar concentration of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs provided insights into the physical chemical characteristics and biological activities of these compounds (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Chemical Synthesis

A simple chemical procedure for the synthesis of this compound and its ether phosphoglyceride analogs was developed, contributing to the understanding of its structure and biological activities (Das & Hajra, 1995).

Lysophospholipase D Activity

The enzyme lysophospholipase D, which hydrolyzes 1-hexadecyl-sn-glycero-3-phosphocholine, was studied in various tissues, providing insights into its enzymatic pathways and potential physiological importance (Wykle, Kraemer, & Schremmer, 1977).

properties

Product Name

1-Hexadecyl-2-formyl-sn-glycero-3-phosphocholine

Molecular Formula

C25H52NO7P

Molecular Weight

509.7 g/mol

IUPAC Name

[(2R)-2-formyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-30-22-25(31-24-27)23-33-34(28,29)32-21-19-26(2,3)4/h24-25H,5-23H2,1-4H3/t25-/m1/s1

InChI Key

BBASNTQPDXPDFB-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC=O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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